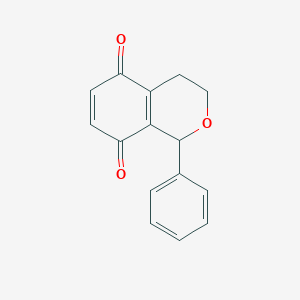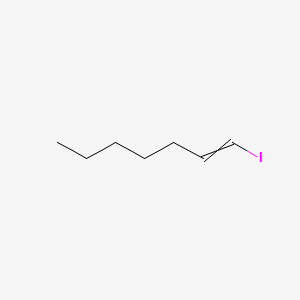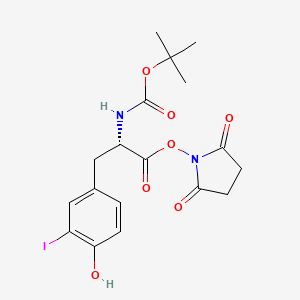![molecular formula C5H11NO5S3 B14431361 L-Alanine, 3-[(2-sulfoethyl)dithio]- CAS No. 77698-46-5](/img/structure/B14431361.png)
L-Alanine, 3-[(2-sulfoethyl)dithio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 3-[(2-sulfoethyl)dithio]- is a chemical compound with the molecular formula C5H11NO4S2. It is a derivative of L-Alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfoethyl group attached to the dithio moiety, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-sulfoethyl)dithio]- typically involves the reaction of L-Alanine with 2-sulfoethyl disulfide under specific conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, 3-[(2-sulfoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted alanine compounds. These products have diverse applications in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
L-Alanine, 3-[(2-sulfoethyl)dithio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves its interaction with biological molecules, particularly proteins. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine, 3-[(2-sulfoethyl)dithio]-: Similar in structure but contains a cysteine residue instead of alanine.
L-Methionine, 3-[(2-sulfoethyl)dithio]-: Contains a methionine residue and has different reactivity.
L-Serine, 3-[(2-sulfoethyl)dithio]-: Contains a serine residue and is used in different biochemical applications.
Uniqueness
L-Alanine, 3-[(2-sulfoethyl)dithio]- is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ability to form and break disulfide bonds makes it a valuable compound in both research and industrial applications.
Eigenschaften
| 77698-46-5 | |
Molekularformel |
C5H11NO5S3 |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-sulfoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO5S3/c6-4(5(7)8)3-13-12-1-2-14(9,10)11/h4H,1-3,6H2,(H,7,8)(H,9,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
IOIUPXKRMFWYFW-BYPYZUCNSA-N |
Isomerische SMILES |
C(CS(=O)(=O)O)SSC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CS(=O)(=O)O)SSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)


![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)



